(Z)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(N,N-diisobutylsulfamoyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(N,N-diisobutylsulfamoyl)benzamide is a useful research compound. Its molecular formula is C26H34BrN3O4S2 and its molecular weight is 596.6. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Photodynamic Therapy and Cancer Treatment
- A study by Pişkin, Canpolat, & Öztürk (2020) described the synthesis and characterization of zinc phthalocyanine derivatives, highlighting their potential in photodynamic therapy for cancer treatment. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them suitable as Type II photosensitizers in cancer therapy.
Antifungal Agents
- Narayana et al. (2004) explored the synthesis of various benzamide derivatives, including thiazol-based compounds, which were screened for antifungal activity. These compounds showed potential as antifungal agents (Narayana, Vijaya Raj, Ashalatha, Kumari, & Sarojini, 2004).
Anticancer Activity
- Tiwari et al. (2017) conducted a study on the synthesis of Schiff’s bases containing a thiadiazole scaffold and benzamide groups. These compounds were evaluated for in vitro anticancer activity against various human cancer cell lines. Most synthesized compounds showed promising anticancer activity, comparable to the standard drug Adriamycin (Tiwari, Siddiqui, Seijas, Vázquez-Tato, Sarkate, Lokwani, & Nikalje, 2017).
Anti-Infective Drugs
- Hemphill, Müller, & Joachim Müller (2012) highlighted the broad spectrum of activities of thiazolides, including nitazoxanide, against various helminths, protozoa, enteric bacteria, and viruses infecting animals and humans. This study emphasizes the potential of thiazolides, including benzamide derivatives, as anti-infective drugs (Hemphill, Müller, & Joachim Müller, 2012).
Antiparasitic Activity
- The antiparasitic activity of thiazolides, particularly against Neospora caninum tachyzoites, was studied by Esposito et al. (2005). The research revealed that modifications in the benzene ring of thiazolides could be crucial in their antiparasitic mechanisms, indicating a wide spectrum of antiparasitic activity independent of the nitro group (Esposito, Stettler, Moores, Pidathala, Müller, Stachulski, Berry, Rossignol, & Hemphill, 2005).
Properties
IUPAC Name |
4-[bis(2-methylpropyl)sulfamoyl]-N-[6-bromo-3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34BrN3O4S2/c1-6-34-14-13-30-23-12-9-21(27)15-24(23)35-26(30)28-25(31)20-7-10-22(11-8-20)36(32,33)29(16-18(2)3)17-19(4)5/h7-12,15,18-19H,6,13-14,16-17H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUDJLLRQAUZXLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=C(C=C(C=C2)Br)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CC(C)C)CC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34BrN3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
596.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.